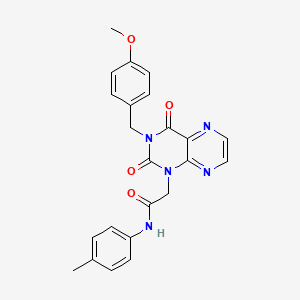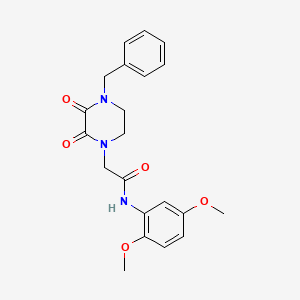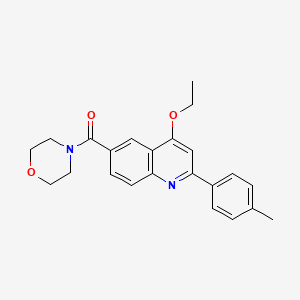![molecular formula C23H20N6O2S B14974268 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B14974268.png)
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure with multiple fused rings, including pyrazole, triazole, and pyrazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Construction of the triazole ring: The pyrazole intermediate is then subjected to cyclization with azides or nitriles under suitable conditions to form the triazole ring.
Formation of the pyrazine ring: The triazole intermediate undergoes further cyclization with appropriate reagents to form the pyrazine ring.
Thioether formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, and nucleophiles such as amines or thiols.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines and alcohols: From reduction reactions.
Functionalized derivatives: From substitution reactions.
Applications De Recherche Scientifique
2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole, triazole, and pyrazine rings provide a scaffold that can bind to active sites or allosteric sites of proteins, modulating their activity. The thioether and acetamide groups may enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide
- 2-((9-(4-chlorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide
Uniqueness
The presence of the 4-methoxyphenyl group in 2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(o-tolyl)acetamide distinguishes it from similar compounds. This group can influence the compound’s electronic properties, binding affinity, and overall biological activity, making it a unique candidate for further research and development.
Propriétés
Formule moléculaire |
C23H20N6O2S |
|---|---|
Poids moléculaire |
444.5 g/mol |
Nom IUPAC |
2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C23H20N6O2S/c1-15-5-3-4-6-18(15)24-21(30)14-32-23-26-25-22-20-13-19(27-29(20)12-11-28(22)23)16-7-9-17(31-2)10-8-16/h3-13H,14H2,1-2H3,(H,24,30) |
Clé InChI |
KJWNZTPJUWECGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxybenzyl)-2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B14974185.png)

![4-amino-N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B14974206.png)
![N-(4-fluorophenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B14974219.png)

![3-(1,3-benzodioxol-5-yl)-5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B14974229.png)
![5-[(4-chlorophenyl)amino]-N-(1-phenylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14974237.png)
![4-benzyl-1-((2,5-dimethylbenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14974240.png)
![1-[3-(4-Bromophenyl)-1H-pyrazole-5-carbonyl]-4-(2,5-dimethylphenyl)piperazine](/img/structure/B14974245.png)
![4-Phenyl-6-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidine](/img/structure/B14974248.png)
![3-(4-bromophenyl)-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B14974275.png)
![4-bromo-N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14974290.png)
![2-{[7-(4-Fluorophenyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL]sulfanyl}-N-propylacetamide](/img/structure/B14974301.png)

